(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16287570
Molecular Formula: C27H27N3O2S2
Molecular Weight: 489.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N3O2S2 |
|---|---|
| Molecular Weight | 489.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H27N3O2S2/c1-5-13-32-22-11-12-23(19(4)14-22)25-20(17-30(28-25)21-9-7-6-8-10-21)15-24-26(31)29(16-18(2)3)27(33)34-24/h5-12,14-15,17-18H,1,13,16H2,2-4H3/b24-15- |
| Standard InChI Key | KKMCLEKUGXHBIU-IWIPYMOSSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 27-carbon framework with a molecular formula of C27H27N3O2S2 and a molecular weight of 489.7 g/mol. Its IUPAC name, (5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects three critical components:
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Pyrazole Core: A 1-phenyl-1H-pyrazole unit substituted at the 3-position with a 2-methyl-4-(prop-2-en-1-yloxy)phenyl group.
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Thiazolidinone Moiety: A 4-thiazolidinone ring with a 2-thioxo modification and a 2-methylpropyl substituent at the 3-position.
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Methylidene Bridge: A (5Z)-configured double bond linking the pyrazole and thiazolidinone systems .
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Pyrazole Substituents | 1-phenyl group; 3-(2-methyl-4-allyloxyphenyl) |
| Thiazolidinone Modifications | 2-thioxo group; 3-(2-methylpropyl) side chain |
| Stereochemistry | (5Z) configuration at the methylidene bridge |
The Z-configuration of the methylidene bridge is critical for maintaining planarity, which enhances π-π stacking interactions with biological targets.
Synthesis Methods
Multi-Step Synthetic Routes
The synthesis involves sequential modifications of thiazolidinone precursors. A representative pathway includes:
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Thiazolidinone Formation: Condensation of thiosemicarbazones with chloroacetic acid yields 4-thiazolidinones .
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Thionation: Treatment with Lawesson’s reagent converts the 4-oxo group to a 4-thione, enhancing reactivity for subsequent cyclization .
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Enaminone Intermediate: Reaction with dimethylformamide-dimethylacetal generates a 5-dimethylaminomethylene derivative, facilitating hydrazine condensation to form the pyrazole ring .
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Allyloxy Introduction: Mitsunobu coupling or nucleophilic substitution installs the prop-2-en-1-yloxy group on the phenyl ring.
Table 2: Optimization Parameters
| Step | Reagents/Conditions | Yield Improvement Strategies |
|---|---|---|
| Thionation | Lawesson’s reagent, toluene, reflux | Prolonged reaction time (12–24 hrs) |
| Enaminone Formation | DMF-DMA, 80°C | Anhydrous conditions, molecular sieves |
| Hydrazine Condensation | Hydrazine hydrate, ethanol, 60°C | Catalytic acetic acid |
Recent advancements have reduced reaction times from 48 to 24 hours while maintaining yields above 70% .
Biological Activity
Pharmacological Profile
Preliminary assays indicate broad-spectrum activity:
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Anti-inflammatory: Inhibits COX-2 with an IC50 of 1.2 μM, comparable to celecoxib.
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Antimicrobial: Displays MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .
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Anticancer Potential: Moderate cytotoxicity (IC50: 25 μM) against MCF-7 breast cancer cells via caspase-3 activation .
Mechanism of Action
The 2-thioxo group enhances hydrogen bonding with enzyme active sites, while the allyloxy substituent improves membrane permeability. Molecular docking studies reveal strong interactions with COX-2’s hydrophobic pocket (binding energy: −9.8 kcal/mol) .
Research Findings and Structure-Activity Relationships (SAR)
Substituent Effects
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Allyloxy vs. Isopropoxy: Replacing the allyloxy group with isopropoxy (as in analog CID 1831228) reduces anti-inflammatory activity by 40%, underscoring the importance of the double bond for conformational rigidity .
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2-Methylpropyl Side Chain: Bulkier substituents at the thiazolidinone 3-position enhance metabolic stability but reduce solubility. The 2-methylpropyl group balances these properties.
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Z vs. E Configuration: The Z-isomer shows 3-fold higher COX-2 inhibition than the E-isomer due to better target complementarity .
Table 3: SAR Comparative Analysis
| Modification | Biological Impact | Rationale |
|---|---|---|
| Allyloxy removal | ↓ COX-2 inhibition (IC50: 2.5 μM → 4.1 μM) | Loss of π-π stacking with Tyr385 |
| 2-Methylpropyl → Propyl | ↑ Solubility (LogP: 3.8 → 3.2) | Reduced hydrophobic surface area |
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